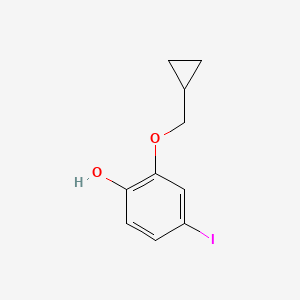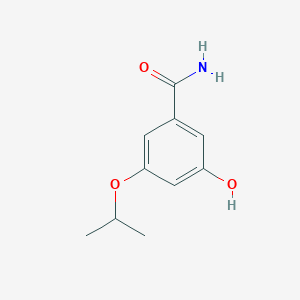
3-Hydroxy-5-isopropoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-HYDROXY-5-(PROPAN-2-YLOXY)BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of a hydroxy group at the third position and a propan-2-yloxy group at the fifth position on the benzamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-5-(PROPAN-2-YLOXY)BENZAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxybenzoic acid and isopropyl alcohol.
Esterification: The hydroxy group of 3-hydroxybenzoic acid is esterified with isopropyl alcohol in the presence of an acid catalyst to form 3-hydroxy-5-(propan-2-yloxy)benzoic acid.
Amidation: The esterified product is then subjected to amidation using ammonia or an amine to yield 3-HYDROXY-5-(PROPAN-2-YLOXY)BENZAMIDE.
Industrial Production Methods
In an industrial setting, the production of 3-HYDROXY-5-(PROPAN-2-YLOXY)BENZAMIDE may involve:
Large-Scale Esterification: Utilizing large reactors for the esterification process to ensure high yield and purity.
Continuous Flow Amidation: Implementing continuous flow reactors for the amidation step to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-5-(PROPAN-2-YLOXY)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxy and propan-2-yloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of 3-oxo-5-(propan-2-yloxy)benzamide.
Reduction: Formation of 3-hydroxy-5-(propan-2-yloxy)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-HYDROXY-5-(PROPAN-2-YLOXY)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-HYDROXY-5-(PROPAN-2-YLOXY)BENZAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxybenzamide: Lacks the propan-2-yloxy group, making it less hydrophobic.
5-(Propan-2-yloxy)benzamide: Lacks the hydroxy group, affecting its reactivity and solubility.
Uniqueness
3-HYDROXY-5-(PROPAN-2-YLOXY)BENZAMIDE is unique due to the presence of both hydroxy and propan-2-yloxy groups, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications and reactivity compared to its analogs.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
3-hydroxy-5-propan-2-yloxybenzamide |
InChI |
InChI=1S/C10H13NO3/c1-6(2)14-9-4-7(10(11)13)3-8(12)5-9/h3-6,12H,1-2H3,(H2,11,13) |
InChI Key |
OUFSDOMMRSRMSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


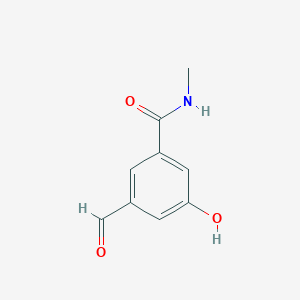
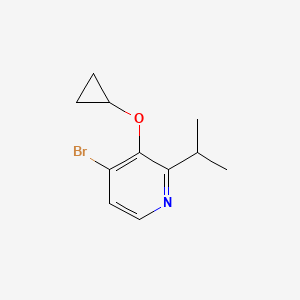
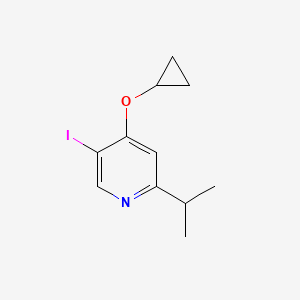
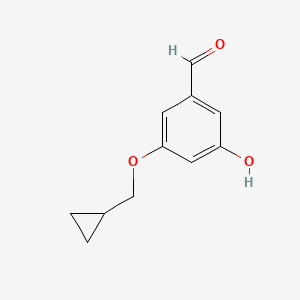

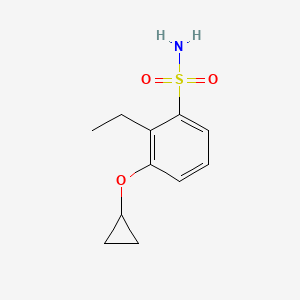
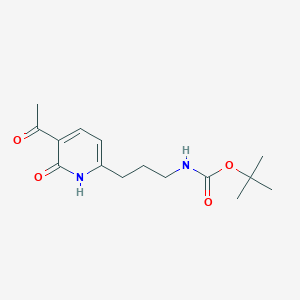
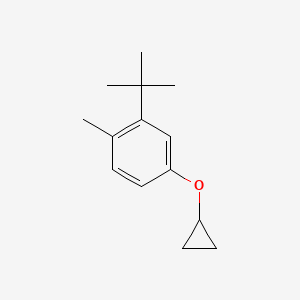
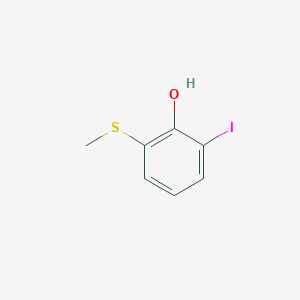
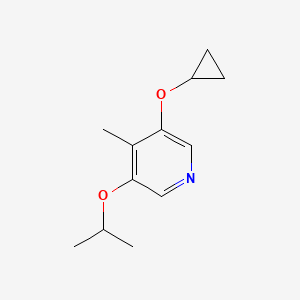
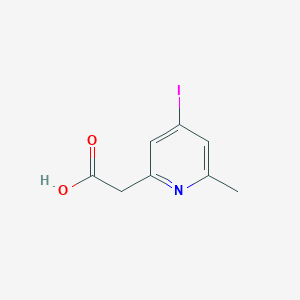

![[3-(Methoxycarbonyl)-5-methylphenyl]acetic acid](/img/structure/B14843056.png)
